1-methoxy-4-[(Z)-2-nitroethenyl]benzene
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Overview
Description
1-methoxy-4-[(1Z)-2-nitroethenyl]benzene is an organic compound with the molecular formula C9H9NO3 It is characterized by a methoxy group (-OCH3) and a nitroethenyl group (-CH=CHNO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methoxy-4-[(1Z)-2-nitroethenyl]benzene can be synthesized through several methods. One common approach involves the nitration of 1-methoxy-4-vinylbenzene. The reaction typically uses nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents under controlled temperature conditions to ensure the formation of the desired nitroethenyl derivative.
Industrial Production Methods
In an industrial setting, the production of 1-methoxy-4-[(1Z)-2-nitroethenyl]benzene may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-4-[(1Z)-2-nitroethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of nitrobenzoic acids.
Reduction: Formation of 1-methoxy-4-[(1Z)-2-aminoethenyl]benzene.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-methoxy-4-[(1Z)-2-nitroethenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 1-methoxy-4-[(1Z)-2-nitroethenyl]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.
Comparison with Similar Compounds
Similar Compounds
1-methoxy-4-nitrobenzene: Similar structure but lacks the ethenyl group.
1-methoxy-4-[(1E)-2-nitroethenyl]benzene: Similar structure but with a different geometric isomerism.
1-methoxy-4-[(4-nitrobenzyl)oxy]benzene: Contains a nitrobenzyl group instead of a nitroethenyl group.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-methoxy-4-[(Z)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C9H9NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3/b7-6- |
InChI Key |
JKQUXSHVQGBODD-SREVYHEPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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